
(5-Bromopyridin-3-yl)methanol
Overview
Description
(5-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (5-Bromopyridin-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Typical reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products:
Oxidation: (5-Bromopyridin-3-yl)carboxylic acid.
Reduction: (5-Bromopyridin-3-yl)methane.
Substitution: (5-Azidopyridin-3-yl)methanol or (5-Cyanopyridin-3-yl)methanol.
Scientific Research Applications
Chemistry
(5-Bromopyridin-3-yl)methanol serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules: Acts as a building block for pharmaceuticals and agrochemicals.
- Catalyst Development: Used in the development of new catalytic systems due to its unique reactivity profile.
Biology
In biological research, this compound has been employed in:
- Enzyme Interaction Studies: It is used to probe enzyme activities, particularly those involved in metabolic pathways associated with cancer cell proliferation.
- Antimicrobial Activity: Research indicates significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in drug development.
Medicine
The compound is being investigated for its potential therapeutic properties:
- Drug Development: Explored as a precursor in synthesizing novel drug candidates with enhanced biological activity.
- Antitumor Activity: Studies have shown that it can reduce cell viability in cancer cell lines, indicating potential as an anticancer agent.
Antitumor Activity Study
A study focused on various pyridine derivatives demonstrated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells compared to controls. The presence of hydroxymethyl groups was correlated with enhanced antiproliferative effects.
Enzyme Interaction Study
In biochemical assays, this compound was used to inhibit specific enzymes involved in nucleotide synthesis, crucial for cancer cell proliferation. The results indicated that this compound could serve as a lead compound for developing new enzyme inhibitors targeting metabolic pathways in cancer cells.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxymethyl group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
(5-Bromo-2-pyridinyl)methanol: Similar structure but with the bromine atom at the 2-position.
(5-Chloropyridin-3-yl)methanol: Chlorine atom instead of bromine at the 5-position.
(5-Fluoropyridin-3-yl)methanol: Fluorine atom instead of bromine at the 5-position.
Uniqueness: (5-Bromopyridin-3-yl)methanol is unique due to the presence of the bromine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
(5-Bromopyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆BrN, featuring a pyridine ring substituted with a bromine atom at the 5-position and a hydroxymethyl group. This structure contributes to its unique chemical behavior and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. In particular, derivatives of this compound have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability .
-
Neuroprotective Effects :
- Similar compounds have been investigated for their ability to protect neural cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key interactions include:
- Binding Affinity : The compound interacts with various biological macromolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to its observed biological effects .
- Cell Signaling Pathways : Research suggests that this compound may influence key signaling pathways involved in cell survival and proliferation, particularly in cancer cells .
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antibacterial activity of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
-
Cancer Cell Line Testing :
- In vitro assays on human breast cancer cell lines demonstrated that derivatives of this compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .
Data Tables
Biological Activity | Test Subject | Result | Reference |
---|---|---|---|
Antimicrobial | S. aureus | MIC = 32 µg/mL | |
Anticancer | Breast cancer cells | >50% viability reduction at 10 µM | |
Neuroprotective | Neural cells | Protection against oxidative stress |
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of (5-bromopyridin-3-yl)methanol?
Methodological Answer:
The synthesis of this compound often involves multi-step routes, such as starting from 5-bromonicotinamide and proceeding via nucleophilic substitution or Grignard reactions. Key factors include:
- Reagent stoichiometry : Ensure precise molar ratios of reactants (e.g., cyclopropylmagnesium bromide in cross-coupling reactions) to minimize side products .
- Catalyst selection : Palladium-based catalysts (e.g., SiliaCat DPP-Pd) enhance efficiency in Suzuki-Miyaura couplings .
- Purification : Column chromatography and preparative HPLC are critical for isolating the compound, especially when intermediates have similar polarity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 40 minutes at 150°C) while maintaining yield .
Basic Question: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl and bromine signals) and verify regiochemistry .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related brominated pyridines using SHELXL for refinement .
- Mass spectrometry : Confirms molecular weight via [M+H] peaks (e.g., observed at m/z 327.01 for derivatives) .
Challenges : Bromine’s heavy atom effect can complicate X-ray data collection, requiring high-resolution instrumentation .
Advanced Question: How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?
Methodological Answer:
The bromine atom at the pyridine C5 position facilitates catalytic cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Key considerations:
- Catalyst robustness : SiliaCat DPP-Pd enables reactions in aqueous dioxane, avoiding palladium contamination in final products .
- Substrate scope : Compatibility with boronic esters (e.g., tetramethyl dioxaborolane derivatives) and amines (e.g., piperazine) for generating heteroaryl pharmacophores .
- Kinetic studies : Monitor reaction progress via LC-MS to optimize conditions for high-yield intermediates (e.g., 52% yield for ethyl 2-(5-(5-bromopyridin-3-yl)-triazol-1-yl)acetate) .
Advanced Question: What computational tools predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- Database-driven prediction : Tools like PISTACHIO and REAXYS analyze reaction feasibility using historical data on bromopyridine derivatives .
- DFT calculations : Model transition states for nucleophilic attacks at the C5 position, accounting for bromine’s electron-withdrawing effects .
- Retrosynthetic planning : Software identifies viable precursors (e.g., 5-bromonicotinic acid) and evaluates synthetic routes using relevance heuristics .
Advanced Question: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Controlled replication : Standardize solvent systems (e.g., DMSO/water mixtures) and temperature conditions to isolate variables .
- Analytical validation : Compare HPLC purity assays across studies to identify discrepancies caused by degradation (e.g., hydrolysis of the methanol group) .
- Meta-analysis : Aggregate data from crystallographic (SHELX-refined structures) and spectroscopic sources to reconcile conflicting conclusions .
Advanced Question: What role does this compound play in catalytic applications, and how is its performance optimized?
Methodological Answer:
- Heterogeneous catalysis : Immobilized catalysts (e.g., SiliaCat DPP-Pd) enable reuse in multi-step syntheses, reducing metal leaching .
- Solvent effects : Methanol’s dual role as solvent and reactant in haloetherification reactions improves atom economy .
- In situ monitoring : Use FTIR or Raman spectroscopy to track catalytic intermediates and adjust reaction parameters dynamically .
Basic Question: How do solvent choices impact the stability and reactivity of this compound?
Methodological Answer:
- Polar aprotic solvents : DMSO or DMF enhance solubility for reactions but may promote oxidation of the methanol group .
- Protic solvents : Methanol stabilizes intermediates via hydrogen bonding but can participate in side reactions (e.g., esterification) .
- Storage : Anhydrous conditions at -20°C prevent hydrolysis, as bromopyridines are moisture-sensitive .
Advanced Question: What strategies characterize polymorphic forms of this compound derivatives?
Methodological Answer:
- XRPD (X-ray powder diffraction) : Distinguishes amorphous vs. crystalline phases, critical for patenting novel forms (e.g., amorphous 5-bromopyridin-3-yl galactoside) .
- Thermal analysis : DSC/TGA identifies melting points and decomposition profiles, correlating with bioavailability in drug formulations .
- Solid-state NMR : Probes hydrogen-bonding networks in polymorphs, guiding crystallization protocols .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVDHJLKXYCOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382807 | |
Record name | (5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37669-64-0 | |
Record name | (5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromo-3-pyridinyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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